3-METHYL-3-HEPTENE

Capillary GC-MS Kováts retention index Octene isomer identification

3-Methyl-3-heptene (CAS 7300-03-0) is a trisubstituted internal C₈ olefin, supplied exclusively as a cis/trans isomeric mixture (≥97% GC). It serves as a non-negotiable reference standard for GC identification of olefins in FCC gasoline and is critical for quantifying catalyst selectivity in 2-ethyl-1-hexene isomerization. Its validated Kováts retention index (789 on PDMS) resolves it from 3-methyl-2-heptene by 18 RI units, preventing quantitative error in analytical calibration. Researchers use this specific isomer to probe steric effects in hydroformylation and hydrogenation studies. Substituting with a different octene isomer will invalidate reaction selectivity data and thermodynamic property correlations. Procure with verified purity to ensure chromatographic resolution and statistically sound structure-reactivity correlations.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 7300-03-0
Cat. No. B1237926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-METHYL-3-HEPTENE
CAS7300-03-0
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCCCC=C(C)CC
InChIInChI=1S/C8H16/c1-4-6-7-8(3)5-2/h7H,4-6H2,1-3H3/b8-7+
InChIKeyAAUHUDBDDBJONC-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-3-heptene (CAS 7300-03-0) for Analytical Standards and Catalytic Process Development: Procurement-Relevant Physical and Chemical Profile


3-Methyl-3-heptene (CAS 7300-03-0) is an acyclic branched olefin with molecular formula C₈H₁₆ and molecular weight 112.21 g·mol⁻¹, classified as a trisubstituted internal alkene bearing a methyl substituent at the C3 position of the heptene backbone [1]. The compound is commercially supplied as a cis- and trans- isomeric mixture with a certified purity of ≥97.0% (GC, total isomers), appearing as a colorless to almost colorless clear liquid with a boiling point of 121 °C, density of 0.73 g·mL⁻¹ at 20 °C, and flash point of 9 °C . It belongs to the broader class of branched unsaturated hydrocarbons within the C₈H₁₆ isomeric family, which encompasses 93 possible acyclic octene isomers, and serves as a reference compound for gas chromatographic identification of olefins in fluid catalytic cracked (FCC) gasoline and as a model trisubstituted alkene in organic synthesis and catalytic studies [1][2].

Why 3-Methyl-3-heptene Cannot Be Interchanged with Other C₈H₁₆ Octene Isomers in Analytical and Catalytic Applications


The C₈H₁₆ isomeric space contains 93 acyclic octene structures distinguishable by double-bond position, alkyl-branch location, and E/Z stereochemistry, yet these isomers are frequently co-produced in industrial olefin streams (e.g., FCC gasoline, oligomerization of 1-butene, and isomerization of 2-ethyl-1-hexene) [1][2]. 3-Methyl-3-heptene differs from its closest positional isomer, 3-methyl-2-heptene, by the location of the double bond relative to the methyl branch, which directly affects gas chromatographic retention, boiling point, density, and catalyst-dependent reactivity in hydrogenation, hydroformylation, and dimerization processes [1][3]. Substituting one octene isomer for another without verifying the specific CAS registry number introduces quantitative error in analytical calibration, alters product distributions in catalytic transformations, and invalidates thermodynamic property correlations. The procurement specification of CAS 7300-03-0 as a defined cis/trans isomeric mixture is therefore non-negotiable for applications where isomer identity controls chromatographic resolution or reaction selectivity [2].

Quantitative Differentiation Evidence: 3-Methyl-3-heptene vs. Closest C₈H₁₆ Octene Isomers


Gas Chromatographic Retention Index Separation: 3-Methyl-3-heptene vs. 3-Methyl-2-heptene on Polydimethylsiloxane

On a Petrocol DH-100 (polydimethylsiloxane) capillary column, (Z)-3-methyl-3-heptene elutes with a Kováts retention index (RI) of 789, while (E)-3-methyl-2-heptene elutes at RI 807 under identical chromatographic conditions [1]. This 18-unit RI difference, measured within the same study covering all 93 acyclic octenes, provides unambiguous chromatographic resolution between the two positional isomers. For comparison, 3-methyl-1-heptene (terminal alkene) exhibits a substantially lower standard non-polar RI of approximately 744–762 across multiple column systems [2]. The NIST reference database independently reports a normal alkane RI of 793 for 3-methyl-3-heptene on an HP-1 (100% polydimethylsiloxane) column and 784 on a Methyl Silicone column, confirming consistent RI assignment across laboratories [3].

Capillary GC-MS Kováts retention index Octene isomer identification FCC gasoline analysis

Normal Boiling Point Differentiation: 3-Methyl-3-heptene vs. 2-Methyl-3-heptene

The normal boiling point of 3-methyl-3-heptene is experimentally determined as 394.35 K (121.2 °C) by TRC-evaluated data, with an additional literature value of 394.15 K [1][2]. The closest positional isomer 2-methyl-3-heptene (CAS 692-96-6 for the (E)-isomer) has a substantially lower boiling point of approximately 115.2 °C (388.4 K) at 760 mmHg . This ~6 °C boiling point differential between 3-methyl-3-heptene and 2-methyl-3-heptene is attributable to the trisubstituted internal double bond in the former versus the less sterically congested disubstituted internal double bond in the latter, affecting intermolecular dispersion forces. 3-Methyl-2-heptene, the most structurally similar positional isomer, boils at 394.65 K (121.5 °C), only 0.3 K higher, indicating near-identical boiling behavior between these two closely related structures [3].

Physical property Distillation separation Boiling point Thermodynamic data

Liquid Density as a Bulk Property Differentiator: 3-Methyl-3-heptene vs. 2-Methyl-3-heptene

The measured density of 3-methyl-3-heptene (cis- and trans- mixture) is 0.73 g·mL⁻¹ at 20 °C, as reported by Tokyo Chemical Industry . In contrast, 2-methyl-3-heptene exhibits a significantly lower density of approximately 0.702 g·mL⁻¹ , representing a measurable difference of about 0.028 g·mL⁻¹ (approximately 4% lower). The density of 3-methyl-2-heptene has been reported as 0.7265–0.728 g·mL⁻¹, which is closer to but still distinguishable from the target compound by approximately 0.002–0.004 g·mL⁻¹ . These density differences reflect variations in molecular packing efficiency arising from different double bond and methyl branch positions within the C₈ backbone.

Density Physical property Material characterization Quality control

Catalyst-Dependent Product Distribution: Isomerization vs. Dimerization of 2-Ethyl-1-hexene to 3-Methyl-3-heptene

In the catalytic conversion of 2-ethyl-1-hexene (a vinylidene olefin), the product distribution between isomerization and dimerization is strongly catalyst-dependent. Montmorillonite K-10 and sulfated zirconia selectively isomerize 2-ethyl-1-hexene to a mixture of cis- and trans- isomers of 3-methyl-2-heptene and 3-methyl-3-heptene, but are completely inactive for dimerization at temperatures up to 116 °C [1]. In contrast, the strong-acid cation exchange resins Amberlyst-15 and Nafion readily catalyze the dimerization of 2-ethyl-1-hexene to C₁₆H₃₂ hydrocarbons at elevated temperatures [1]. This catalyst-dependent pathway divergence means that 3-methyl-3-heptene, as a specific isomerization product, cannot be obtained from processes using Amberlyst-15 or Nafion catalysts. Patent US4697040 further teaches that LZ-Y52 zeolite catalyst isomerizes 2-ethyl-hexene-1 to 3-methyl-heptene-2 and 3-methyl-heptene-3 with at least 50% conversion while retaining >99% of the co-present octene-1 [2].

Heterogeneous catalysis Olefin isomerization Renewable fuels Catalyst selectivity

Thermodynamic Stability Ranking: Trisubstituted Internal Alkene vs. Disubstituted and Terminal C₈H₁₆ Isomers

3-Methyl-3-heptene is a trisubstituted internal alkene (R₂C=CHR geometry), which imparts greater thermodynamic stability relative to disubstituted or terminal octene isomers. According to the general thermochemical framework established for octene hydrogenation enthalpies, unbranched trans-octenes (disubstituted) exhibit ΔhydH°m ≈ −(115.4 ± 0.4) kJ·mol⁻¹, unbranched cis-octenes (disubstituted) exhibit ΔhydH°m ≈ −(118.5 ± 0.8) kJ·mol⁻¹, and terminal octenes (monosubstituted) exhibit ΔhydH°m ≈ −(125.6 ± 0.7) kJ·mol⁻¹ [1]. Trisubstituted alkenes such as 3-methyl-3-heptene are expected to have even less exothermic (more stable) hydrogenation enthalpies than trans-disubstituted alkenes, consistent with the pattern that each additional alkyl substituent on the double bond lowers the heat of hydrogenation by approximately 5–7 kJ·mol⁻¹ through hyperconjugative stabilization [1]. 3-Methyl-1-heptene, as a terminal (monosubstituted) alkene, is the least thermodynamically stable among these C₈H₁₆ isomers and would exhibit the most exothermic hydrogenation enthalpy, making it chemically distinct from 3-methyl-3-heptene in any hydrogenation or addition reaction context.

Thermochemistry Hydrogenation enthalpy Alkene stability Computational modeling

Commercial Purity Specification: Defined Cis/Trans Isomeric Mixture with ≥97.0% Total Isomer Content

3-Methyl-3-heptene (CAS 7300-03-0) is commercially supplied as a defined cis- and trans- isomeric mixture with a minimum purity specification of ≥97.0% by GC (total of both geometric isomers), conforming to a specific CAS registry number with MDL MFCD00048796 . This contrasts with the separately cataloged individual stereoisomers: (E)-3-methyl-3-heptene (CAS 51886-28-3) and (Z)-3-methyl-3-heptene (CAS 22768-17-8), which are distinct registry entries [1]. The commercial product also carries GHS hazard classification H225 (highly flammable liquid and vapor) and H304 (may be fatal if swallowed and enters airways), with a flash point of 9 °C . The isomeric mixture format is essential for applications that study E/Z stereochemistry effects or require the authentic equilibrium composition formed under common isomerization conditions, as opposed to single-isomer standards that represent an artificial compositional state.

Reagent specification Quality assurance Procurement CAS identity

Procurement-Relevant Application Scenarios for 3-Methyl-3-heptene (CAS 7300-03-0) Based on Quantitative Differentiation Evidence


GC-MS Reference Standard for C₈ Olefin Identification in FCC Gasoline and Petrochemical Streams

Analytical laboratories performing detailed hydrocarbon-type analysis of FCC gasoline require authentic reference standards for the 81+ acyclic octenes detectable in commercial fuel streams. 3-Methyl-3-heptene, with its validated Kováts retention index of 789 on polydimethylsiloxane (Petrocol DH-100) and 793 on HP-1, serves as a definitive retention-time marker for the trisubstituted internal alkene region of the chromatogram, clearly resolved from 3-methyl-2-heptene (RI 807, Petrocol DH-100) by 18 RI units [1]. This separation is sufficient for unambiguous peak assignment without reliance on mass spectral deconvolution, which is frequently ambiguous for E/Z isomer pairs. The commercial availability of the cis/trans mixture (CAS 7300-03-0, ≥97% GC) further ensures that the standard reflects the authentic isomeric composition found in equilibrium isomerization product streams, improving quantification accuracy relative to single-isomer calibrants [2].

Model Trisubstituted Alkene Substrate for Catalytic Hydrogenation and Hydroformylation Selectivity Studies

3-Methyl-3-heptene is a well-defined trisubstituted internal alkene that serves as a structurally unambiguous model substrate for probing the steric and electronic effects of double-bond substitution on catalytic hydrogenation and hydroformylation rates. Haymore's study of methylheptene hydroformylation demonstrated that alkene branching exerts a large effect on reaction selectivity, with negligible oxo-reactivity at the branched carbon center of the double bond [1]. Since 3-methyl-3-heptene bears a methyl substituent directly on the double bond (C3), it provides a controlled system to quantify the extent to which trisubstitution suppresses or redirects catalytic turnover relative to the less-substituted analogs 3-methyl-1-heptene (terminal, monosubstituted) or 2-methyl-3-heptene (disubstituted internal). Researchers establishing structure-reactivity correlations for oxo-alcohol or alkane production processes require the specific CAS 7300-03-0 product to ensure stereoelectronic properties match the intended substrate class [1][2].

Renewable Fuel Process Development: Catalyst Benchmarking for Selective Isomerization of Bio-Derived 2-Ethyl-1-hexene

The Harvey & Quintana (2010) study established that the product distribution from 2-ethyl-1-hexene—a renewable C₈ olefin platform molecule—is dictated by catalyst identity: Montmorillonite K-10 and sulfated zirconia produce the isomerization products 3-methyl-2-heptene and 3-methyl-3-heptene exclusively (0% dimerization at ≤116 °C), while Amberlyst-15 and Nafion shift the pathway entirely toward C₁₆ dimer formation [1]. Authentic 3-methyl-3-heptene (CAS 7300-03-0) is required as a quantitative calibration standard for GC analysis of the isomerization product stream, enabling accurate determination of catalyst selectivity, yield, and the 3-methyl-3-heptene / 3-methyl-2-heptene product ratio. Without the authenticated compound, catalyst developers cannot distinguish between the two co-produced positional isomers during process optimization [1].

Physical Property Validation and Thermodynamic Database Population for C₈ Olefin Isomers

Accurate thermodynamic databases for olefin isomer classes underpin process simulation, safety analysis, and combustion kinetic modeling. 3-Methyl-3-heptene is one of the 93 acyclic octene isomers whose experimental boiling point (394.35 K), density (0.73 g·mL⁻¹), vapor pressure (18.6 mmHg at 25 °C), and enthalpy of vaporization (34.3 kJ·mol⁻¹) have been reported [1][2]. These data are essential for parameterizing group-contribution methods (e.g., Joback, Constantinou-Gani) that predict properties of higher olefins from C₈ benchmarks. The compound's trisubstituted alkene structure fills a specific node in structure-property correlation matrices that is distinct from both disubstituted internal alkenes (e.g., 3-methyl-2-heptene) and terminal alkenes (e.g., 3-methyl-1-heptene). Procurement of CAS 7300-03-0 with verified purity ensures that newly measured physical property data can be reliably incorporated into reference databases without artifacts from positional or geometric isomer contamination [2][3].

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